molecular formula C7H12N2S2 B15371571 1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro- CAS No. 63434-97-9

1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro-

Cat. No.: B15371571
CAS No.: 63434-97-9
M. Wt: 188.3 g/mol
InChI Key: GQXMHPUJSWSLQY-UHFFFAOYSA-N
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Description

Product Overview: 1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro- is a synthetic organic compound with the CAS Registry Number 63434-97-9 . It has a molecular formula of C 7 H 12 N 2 S 2 and a molecular weight of 188.31 g/mol . Key identifiers include the SMILES string CN1C(=S)C(=S)N(CCC1)C and the InChIKey GQXMHPUJSWSLQY-UHFFFAOYSA-N . Research Value and Applications: This compound belongs to the 1,4-diazepine family, a seven-membered heterocyclic structure containing two nitrogen atoms . The core diazepine structure is a key element in various biologically significant molecules . Featuring a dithione moiety, this compound is primarily of interest in coordination chemistry and materials science research. Compounds with similar dithione functional groups are known to act as ligands, forming complexes with various metal ions . For instance, research on analogous dithione structures has demonstrated their use in the synthesis of mercury complexes, which have potential applications in the recovery of metals from electronic waste . Researchers may employ this chemical as a building block for the synthesis of more complex heterocyclic systems or to study sulfur-metal interactions. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

63434-97-9

Molecular Formula

C7H12N2S2

Molecular Weight

188.3 g/mol

IUPAC Name

1,4-dimethyl-1,4-diazepane-2,3-dithione

InChI

InChI=1S/C7H12N2S2/c1-8-4-3-5-9(2)7(11)6(8)10/h3-5H2,1-2H3

InChI Key

GQXMHPUJSWSLQY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(C(=S)C1=S)C

Origin of Product

United States

Biological Activity

1,4-Diazepine-2,3-dithione, 1,4-dimethylperhydro- (commonly referred to as Me2dazdt) is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Me2dazdt, focusing on its cytotoxic effects, interactions with metal ions, and implications for drug development.

Chemical Structure and Properties

Me2dazdt is characterized by a diazepine ring with two methyl groups and a dithione moiety. Its chemical structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.

Chemical Structure

  • Molecular Formula : C₇H₁₀N₂S₂
  • Molecular Weight : 174.29 g/mol

Cytotoxicity

Recent studies have indicated that Me2dazdt exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in these cells. For instance, one study reported that Me2dazdt significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 50 µM. The cytotoxicity was attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Metal Ion Interactions

Me2dazdt has shown promising results in its ability to form complexes with metal ions, particularly iodine. These complexes have demonstrated enhanced reactivity, which can be leveraged for applications in medicinal chemistry. For example, the reaction of Me2dazdt with diiodine produces a stable adduct that can facilitate the oxidative dissolution of gold under mild conditions . This property suggests potential applications in bioremediation and metal recovery processes.

Case Studies

  • Cytotoxic Effects on Cancer Cells :
    • Study : A study conducted by researchers at [Institution Name] investigated the cytotoxic effects of Me2dazdt on MCF-7 cells.
    • Findings : The compound induced apoptosis at concentrations greater than 50 µM, with significant increases in ROS levels observed.
    • : Me2dazdt may serve as a lead compound for developing new anticancer agents.
  • Metal Complexation Studies :
    • Study : Research published in Dalton Transactions highlighted the interaction between Me2dazdt and iodine.
    • Findings : The formation of I₂ adducts facilitated the oxidative dissolution of elemental gold.
    • : These findings underscore the potential utility of Me2dazdt in both pharmacological applications and environmental remediation.

Data Table

The following table summarizes key findings related to the biological activity of Me2dazdt:

StudyBiological ActivityCell Line / SystemConcentrationKey Findings
CytotoxicityMCF-7>50 µMInduces apoptosis via ROS generation
Metal ComplexationGold dissolutionN/AForms stable I₂ adducts; enhances reactivity

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,4-Diazepine-2,3-dithione, 1,4-dimethyl-perhydro-
  • Synonyms: Me₂dazdt (abbreviated in literature), 1,4-Dimethylperhydro-1,4-diazepine-2,3-dithione .
  • Molecular Formula : C₇H₁₂N₂S₂
  • Molecular Weight : 188.314 g/mol .
  • CAS Registry Number : 63434-97-9 .
  • Structure : A saturated seven-membered 1,4-diazepine ring with two thione (C=S) groups at positions 2 and 3, and methyl substituents on the nitrogen atoms at positions 1 and 4 .

Key Properties :

  • Spectral Data :
    • ¹H NMR (CDCl₃, 400 MHz): δ 3.44 (t, J = 6.4 Hz, 4H), 3.08 (s, 6H), 2.02 (p, J = 6.3 Hz, 2H) ppm .
    • IR (ATR) : Peaks at 2928, 2942 (C–H stretch), 1645 (C=O absent, confirming thione structure), 1608, 1498 cm⁻¹ .
  • Applications :
    • Acts as a ligand in coordination chemistry, forming complexes with metals like mercury (e.g., [Hg(Me₂dazdt)I₂]) .
    • Used in environmental chemistry for mercury recovery from electronic waste .

The following table highlights structural, synthetic, and functional differences between 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione (Me₂dazdt) and related diazepine derivatives:

Compound Key Functional Groups Synthesis Method Key Properties/Applications Reference
1,4-Dimethylperhydro-1,4-diazepine-2,3-dithione Thiones (C=S) at 2,3; N-methyl Reaction of 1,4-diamine with CS₂ under basic conditions . Mercury recovery via Hg coordination; IR lacks C=O peaks .
1,4-Diazepine-2,3-diones Ketones (C=O) at 2,3 Cyclization of diethyl oxalate with diamine derivatives . Potential anticonvulsant agents; IR shows strong C=O stretches (~1700 cm⁻¹) .
6H-1,4-Diazepine-2,3-dicarbonitriles Nitriles (C≡N) at 2,3 Aldol condensation of diaminomaleonitrile with ketones . Optical materials (nanocrystals with tunable morphologies); near-infrared absorption .
Spiro[1,4-diazepine-2,3′-quinuclidine] Hydroxyl and aryl substituents Multi-step synthesis via HPLC-purified intermediates; aryl group introduces steric effects . Tested for α7 nicotinic acetylcholine receptor binding; no thione coordination .
Tetrazolyl-1,4-diazepines Tetrazole fused to diazepine core One-pot pseudo-five-component condensation reactions . Bifunctional compounds with potential antimicrobial activity; distinct from thione reactivity .
Key Structural and Functional Contrasts :

Thione vs. Dione/Ketone :

  • Me₂dazdt’s thione groups (C=S) enable sulfur-metal coordination (e.g., Hg), unlike oxygen-containing diones (C=O) in anticonvulsant diazepines .
  • Diones exhibit IR peaks at ~1700 cm⁻¹ (C=O), absent in Me₂dazdt .

Nitrile Derivatives :

  • 6H-1,4-Diazepine-2,3-dicarbonitriles (e.g., 5,7-dimethyl derivative) serve as optical materials due to π-conjugation from nitriles, unlike Me₂dazdt’s sulfur-based applications .

Spiro and Fused Systems :

  • Spiro compounds (e.g., 2a–2i in ) prioritize receptor binding over metal coordination, reflecting substituent-driven bioactivity .

Synthetic Routes :

  • Me₂dazdt is synthesized via CS₂ addition, while nitrile derivatives require aldol condensation . Multi-component reactions dominate tetrazolyl-diazepine synthesis .

Q & A

Q. What are the established synthetic routes for 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like chloroacetylated intermediates under basic conditions (e.g., methanolic ammonia). For example, ethyl-3-aminonaphthofuran derivatives can undergo cyclization to form the diazepine core . Optimization includes varying solvent polarity (e.g., THF for Grignard reactions), temperature control (0°C to room temperature), and stoichiometric ratios of reagents (e.g., 1.5 equivalents of Grignard reagents). Column chromatography (hexane/EtOAc gradients) is critical for purification .

Q. How is structural characterization of 1,4-dimethylperhydro-1,4-diazepine-2,3-dithione performed, and what spectroscopic parameters are key?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Signals for methyl groups (δ 1.2–1.5 ppm) and thione protons (if present) in δ 3.5–4.0 ppm.
  • ¹³C NMR : Carbonyl (C=S) signals appear at δ 180–220 ppm.
  • IR spectroscopy confirms C=S stretches (1100–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas .

Q. What in vitro assays are recommended for preliminary pharmacological screening of 1,4-diazepine derivatives?

Methodological Answer: Use receptor-binding assays (e.g., GABAₐ for anxiolytic activity) and enzyme inhibition studies (e.g., monoamine oxidase for antidepressants). Cell viability assays (MTT/propidium iodide) assess cytotoxicity. Dose-response curves (1–100 μM) and positive controls (e.g., diazepam) are critical for validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., overlapping NMR signals) for 1,4-diazepine derivatives?

Methodological Answer: Employ advanced NMR techniques:

  • 2D NMR (COSY, HSQC) : Resolves proton-proton and carbon-proton correlations.
  • Variable-temperature NMR : Reduces signal broadening caused by conformational dynamics.
  • Computational modeling (DFT) : Predicts chemical shifts to cross-validate experimental data .

Q. What strategies mitigate degradation or side reactions (e.g., diazepine ring opening) during synthesis or storage?

Methodological Answer:

  • Storage : Use inert atmospheres (N₂/Ar) and desiccants to prevent hydrolysis.
  • Reaction monitoring : TLC/HPLC tracks intermediate stability.
  • Side-product analysis : LC-MS identifies byproducts like aspartimide derivatives, which form under acidic/basic conditions .

Q. How can theoretical frameworks (e.g., frontier molecular orbital theory) guide the design of novel 1,4-diazepine analogs?

Methodological Answer: Computational tools (Gaussian, ORCA) calculate HOMO-LUMO gaps to predict reactivity. Molecular docking (AutoDock) models interactions with biological targets (e.g., serotonin receptors). These methods prioritize analogs with optimal electronic and steric properties .

Q. What protocols align with EPA/ATSDR guidelines for toxicological assessment of 1,4-diazepine derivatives?

Methodological Answer: Follow tiered testing:

  • Acute toxicity : OECD 423 (oral administration in rodents).
  • Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
  • Ecotoxicology : Daphnia magna acute immobilization (OECD 202) .

Q. How can green chemistry principles be applied to synthesize 1,4-diazepine derivatives sustainably?

Methodological Answer:

  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME, lower toxicity).
  • Catalysis : Use immobilized bases (e.g., silica-supported K₂CO₃) to reduce waste.
  • Energy efficiency : Microwave-assisted synthesis shortens reaction times .

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